N-Acetyl-3-methylhistidine

Description

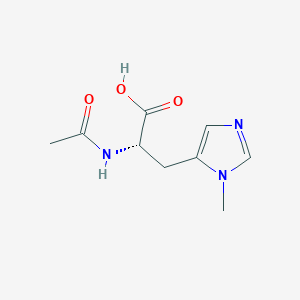

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-10-5-12(7)2/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTXRTPBUWLETL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37841-04-6 | |

| Record name | N-Acetyl-3-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37841-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3-methylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037841046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-3-methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation of N Acetyl 3 Methylhistidine

Origin as a Post-Translational Modification of Contractile Proteins

The journey to forming N-Acetyl-3-methylhistidine begins not with the synthesis of the final molecule itself, but with a post-translational modification (PTM) of histidine residues within the primary contractile proteins of muscle tissue: actin and myosin. wur.nlnih.govportlandpress.com This initial modification is a methylation event that occurs after the protein has been synthesized. researchgate.netwikipedia.org The resulting methylated amino acid, 3-methylhistidine (3-MH), is a constituent of these myofibrillar proteins. wur.nlresearchgate.net Upon the natural turnover and breakdown of these proteins, 3-MH is released into the circulation. nih.govresearchgate.net As there is no specific tRNA for 3-methylhistidine, it cannot be reincorporated into new proteins and is instead metabolized for excretion. wur.nlnih.gov A significant portion of this released 3-MH is then N-acetylated to form this compound. wur.nlnih.govnih.gov

The formation of 3-methylhistidine is a highly specific post-translational modification. oup.com In actin, methylation occurs at a single, evolutionarily conserved histidine residue at position 73 (H73) of the polypeptide chain. researchgate.netresearchgate.netelifesciences.org This modification is catalyzed by a specific enzyme that transfers a methyl group from the donor molecule S-adenosylmethionine (SAM). researchgate.net The enzyme responsible for the specific methylation of actin H73 has been identified as SETD3, the first known metazoan protein histidine methyltransferase. elifesciences.orgnih.govbiorxiv.org

In myosin, 3-methylhistidine is found in the heavy chain, particularly within the globular head region of myosin from fast-twitch (white) skeletal muscle fibers. researchgate.netresearchgate.net The concentration is approximately one mole of 3-MH per mole of myosin heavy chain in this muscle type. researchgate.net In contrast, myosin from slow-twitch (red) skeletal muscle and smooth muscle has a lower 3-methylhistidine content, and it has not been detected in fetal or cardiac myosin. researchgate.netresearchgate.net

| Protein | Specific Location of Modification | Methylating Enzyme | Notes |

|---|---|---|---|

| Actin | Histidine-73 (H73) | SETD3 | Found in all isoforms of actin. researchgate.net The modification is highly conserved. oup.comelifesciences.org |

| Myosin | Heavy Chain (Globular Head) | Not fully specified in all tissues | Highest content in fast-twitch (white) skeletal muscle fibers; lower in red skeletal and smooth muscle. researchgate.netresearchgate.net |

Following the proteolytic degradation of actin and myosin, free 3-methylhistidine is released. bevital.no A portion of this free 3-MH undergoes N-acetylation, a reaction where an acetyl group, typically from acetyl-coenzyme A (Acetyl-CoA), is transferred to its α-amino group. hmdb.casmpdb.canih.gov This conversion to this compound is a key step in its metabolism prior to excretion. nih.gov

The enzymatic acetylation of histidine and its derivatives is carried out by specific N-acetyltransferases (NATs). Recent research has identified the human enzyme NAT16 as a histidine acetyltransferase (HisAT) that is responsible for the synthesis of acetylhistidine. nih.gov Crucially, studies have shown that NAT16 is also the most active enzyme in catalyzing the formation of this compound from its precursors, 3-methylhistidine and Acetyl-CoA. researchgate.net

The NAT8 gene has also been associated with the levels of 14 different N-acetylated amino acids, including this compound, suggesting it may play a role in this metabolic pathway, although the direct enzymatic action on 3-methylhistidine is less characterized than that of NAT16. smpdb.casmpdb.ca

| Substrate | Parameter | Value |

|---|---|---|

| Histidine | KM (µM) | 215 ± 53 |

| kcat (s-1) | 36.5 ± 4.6 | |

| Acetyl-CoA | KM (µM) | 19.8 ± 4.5 |

| kcat / KM (s-1 µM-1) | 1.90 ± 0.27 | |

| 3-Methylhistidine | Activity | Demonstrated as one of the most active substrates. researchgate.net |

The primary precursor for the acetylation reaction is 3-methylhistidine. frontiersin.org Its availability is directly dependent on the rate of myofibrillar protein breakdown (catabolism). nih.govresearchgate.net Conditions that increase muscle protein turnover, therefore, lead to a greater release of 3-MH into the circulation. nih.gov The second essential precursor is Acetyl-CoA, which serves as the donor of the acetyl group. smpdb.canih.gov Acetyl-CoA is a central metabolite in cellular energy metabolism, derived from the breakdown of carbohydrates, fats, and some amino acids. The synthesis of this compound is thus linked to both the specific process of muscle protein degradation and the general metabolic state of the cell providing Acetyl-CoA.

Enzymatic Systems for N-Acetylation of 3-Methylhistidine

Cellular Localization of this compound Synthesis

The initial methylation of histidine residues occurs within muscle cells where actin and myosin are synthesized and assembled into myofibrils. researchgate.net Following protein breakdown, 3-methylhistidine is released from the muscle into the bloodstream. researchgate.net The subsequent acetylation to this compound occurs outside the muscle tissue. The key enzyme responsible for this conversion, NAT16, has been identified as a cytosolic protein. nih.gov This indicates that the synthesis of this compound from its precursors takes place in the cytoplasm of cells in organs that take up 3-methylhistidine from the circulation. While the Human Metabolome Database notes the presence of this compound in blood, urine, and feces, it does not specify a singular organ of synthesis. hmdb.ca However, the liver is a primary site for many metabolic conjugation and detoxification reactions, including the acetylation of various compounds, making it a probable location for this compound synthesis.

Metabolic Pathways and Turnover Kinetics of N Acetyl 3 Methylhistidine

Systemic Transport and Distribution of N-Acetyl-3-methylhistidine

Following its formation from the acetylation of 3-methylhistidine, this compound enters the systemic circulation. It is transported in the plasma to various parts of the body. While specific plasma protein binding of this compound has not been extensively characterized, its precursor, 3-methylhistidine, has a plasma half-life of approximately 12.2 hours in humans nih.gov. The distribution of 3-methylhistidine is primarily in skeletal muscle, with the highest concentrations found there. Intermediate levels are present in cardiac and smooth muscle, while lower concentrations are found in parenchymal tissues like the liver and kidney nih.gov. Given that this compound is a direct metabolite of 3-methylhistidine, its distribution is expected to be influenced by the sites of its formation and its route of elimination.

Excretion Pathways and Fate of this compound

This compound is not further metabolized in the body and its primary fate is excretion. This characteristic makes it a reliable marker for muscle protein breakdown, as its urinary output is directly proportional to its rate of production from myofibrillar protein catabolism.

The primary route of elimination for this compound is through the kidneys via urinary excretion. After being filtered by the glomerulus, it is passed into the urine. The renal clearance of its precursor, 3-methylhistidine, can be influenced by nutritional status. For example, carbohydrate refeeding after a fast has been shown to decrease the renal clearance of 3-methylhistidine nih.gov.

The urinary excretion of 3-methylhistidine and its acetylated form is a well-established index of muscle protein catabolism. In healthy adults on a meat-free diet, the excretion of 3-methylhistidine is relatively constant. However, in conditions associated with increased muscle breakdown, such as trauma or sepsis, the urinary excretion of 3-methylhistidine is significantly elevated nih.gov.

The following table provides data on the urinary excretion of 3-methylhistidine in adult males under different conditions. It is important to note that a significant portion of this is excreted as this compound, particularly in rats where it can be over 85% of the total. In humans, both forms are present in the urine.

| Condition | Mean 3-Methylhistidine Excretion (μmol/kg/day) | Percentage Increase from Control |

| Control | 3.6 | - |

| Skeletal Trauma | 10.08 | 180% |

| Sepsis | 8.17 | 127% |

| Trauma with Steroids | 11.7 | 225% |

Data adapted from studies on adult males on a meat-free diet. The excretion values represent total 3-methylhistidine (free and acetylated). nih.gov

The molar ratio of 3-methylhistidine to creatinine (B1669602) in urine is also used to normalize for muscle mass and provide a more accurate index of the fractional catabolic rate of myofibrillar protein. This ratio is also observed to increase in hypercatabolic states.

| Condition | 3-Methylhistidine:Creatinine Molar Ratio |

| Control | 0.018 |

| Sepsis and Trauma | 0.030 - 0.040 |

Data from studies in adult humans. nih.gov

Non-Oxidative Metabolic Fate and Lack of Reutilization

Following its release from the catabolism of myofibrillar proteins, namely actin and myosin, 3-methylhistidine (3-MH) is not subject to oxidative metabolism. Studies in humans involving intravenously administered radiolabeled L-3-methylhistidine have demonstrated a complete lack of oxidation, with no radioactivity detected in expired carbon dioxide nih.gov. This indicates that the imidazole (B134444) ring of 3-MH remains intact and the compound is not utilized as an energy source.

Crucially, once liberated from muscle proteins, 3-MH is not reutilized for protein synthesis. Research has confirmed that 3-MH does not attach to transfer RNA (tRNA), a necessary step for the incorporation of amino acids into new proteins nih.gov. This lack of reutilization is a key characteristic that makes its excretion a valuable indicator of the rate of muscle protein breakdown. The body quantitatively excretes 3-MH and its acetylated form in the urine nih.govnih.govnih.gov. In human studies, approximately 75% of an administered dose of 3-MH is excreted within 24 hours, and 95% within 48 hours, highlighting its efficient clearance from the body nih.gov.

Acetylation State and Excretion Patterns of 3-Methylhistidine and its N-Acetyl Derivative

The primary metabolic transformation that 3-methylhistidine undergoes before excretion is N-acetylation, resulting in the formation of this compound. However, the extent of this acetylation varies significantly between species and can be influenced by physiological and pathological conditions.

In humans, the majority of excreted 3-MH is in its non-acetylated form. A study on the metabolism of L-3-methylhistidine in adult men found that urinary excretion consisted of approximately 95.5% unchanged 3-methylhistidine and only 4.5% as this compound nih.gov.

In contrast, rats excrete a much larger proportion of 3-MH as its N-acetyl derivative. This proportion has been observed to correlate with body weight. For instance, in rats weighing 50 grams, about 40% of the total urinary 3-methylhistidine is in the acetylated form, and this increases to 90% in rats weighing over 250 grams semopenalex.org. The relative amounts of the two compounds were found to correlate with mean body weight rather than age nih.gov.

Certain conditions can alter these excretion patterns. For example, in a study on parenterally fed rats, endotoxemia was shown to significantly affect the N-acetylation of 3-MH. As the level of stress from lipopolysaccharide infusion increased, the percentage of non-acetylated 3-MH in the urine rose significantly nih.gov. This suggests a potential saturation or inhibition of the acetylation pathways under stress conditions nih.gov.

The following tables summarize key research findings on the excretion patterns of 3-methylhistidine and this compound.

Urinary Excretion of 3-Methylhistidine and its N-Acetyl Derivative in Humans

| Compound | Percentage of Total Excreted Radioactivity |

|---|---|

| 3-Methylhistidine | 95.5% |

| This compound | 4.5% |

Data from a study involving intravenously administered (14C)3-methylhistidine in humans nih.gov.

Effect of Body Weight on N-Acetylation of 3-Methylhistidine in Rats

| Rat Body Weight (g) | This compound as % of Total Urinary Radioactivity |

|---|---|

| 50 | 40% |

| >250 | 90% |

Data from a study on the metabolism of administered 3-methylhistidine in rats semopenalex.org.

Impact of Endotoxemia on 3-Methylhistidine Excretion in Parenterally Fed Rats

| Treatment Group | Total 3-meH Excretion (μg/48h) | Non-Acetylated 3-meH (μg/48h) | % Non-Acetylated 3-meH |

|---|---|---|---|

| Parenteral Nutrition Only (PN) | 331 ± 126 | 39 ± 12 | 12.7 ± 3.9% |

| PN + Low-Dose Lipopolysaccharide (LPS-6) | 470 ± 136 | 94 ± 48 | 19.8 ± 8.0% |

| PN + High-Dose Lipopolysaccharide (LPS-12) | 557 ± 171 | 218 ± 89 | 39.9 ± 12.8% |

Data are presented as mean ± standard deviation. These findings indicate that with increasing stress, there is a disproportionate increase in the excretion of the non-acetylated form of 3-methylhistidine nih.gov.

Advanced Analytical Methodologies for N Acetyl 3 Methylhistidine Quantification in Research

Chromatographic Approaches for N-Acetyl-3-methylhistidine Detection

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For this compound, various chromatographic techniques are employed, often coupled with mass spectrometry for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. For compounds like this compound, reversed-phase HPLC is a common approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Research on related compounds, such as N-acetyl-L-histidine and 3-methylhistidine, provides a framework for developing HPLC methods for this compound. researchgate.netnih.govtaylorfrancis.com Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) is often used to introduce a fluorescent tag to the amino acid, enhancing detection sensitivity. nih.gov Ion-pair chromatography has also been successfully applied to separate histidine-containing compounds, where an ion-pairing agent is added to the mobile phase to improve the retention and resolution of charged analytes on a reversed-phase column. researchgate.net

A typical HPLC method for a related N-acetylated amino acid might involve a C18 column with a gradient elution using a buffered aqueous solution and an organic modifier like acetonitrile (B52724).

Table 1: Example HPLC Parameters for Analysis of Related Histidine Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | TSK–gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) | researchgate.net |

| Mobile Phase | 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4) | researchgate.net |

| Detection | UV or Fluorescence (following derivatization) | researchgate.netnih.gov |

| Derivatization | o-phthalaldehyde-mercaptoethanol | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile due to their polar nature and must be chemically modified through derivatization before GC analysis. sigmaaldrich.com This process converts the polar functional groups into less polar, more volatile derivatives. sigmaaldrich.com

Common derivatization strategies include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or esterification followed by acylation (e.g., N-acetyl methyl esterification). nih.govnih.govresearchgate.net However, a critical consideration for histidine derivatives is their potential for thermal instability, which can make direct GC-MS analysis challenging even after derivatization. d-nb.info Research has indicated that 3-methylhistidines may not be amenable to GC-MS analysis due to this instability. d-nb.info Despite these challenges, GC-MS has been successfully used to analyze a wide range of other N-acetylated amino acids in biological samples, particularly in the diagnosis of metabolic disorders. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Agent | Abbreviation | Derivative Formed | Reference |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyl dimethylsilyl (TBDMS) | sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules like this compound in complex biological matrices. This is due to its exceptional sensitivity, specificity, and high throughput. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov

In LC-MS/MS, the liquid chromatograph separates the components of the sample, which are then ionized and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion (the molecular ion of this compound), fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low levels. nih.gov

Methods for the analysis of the closely related compounds 1- and 3-methylhistidine are well-established and demonstrate the power of this technique. nih.govbevital.noresearchgate.net These methods often use hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography. While derivatization is not always necessary as it is for GC-MS, it can be employed to improve chromatographic retention and ionization efficiency. mdpi.com

Table 3: UPLC-MS/MS Parameters for Analysis of Related Methylated Amino Acids

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UPLC with HILIC or C18 column | researchgate.net |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Spectrometric Techniques in this compound Analysis

Spectrometric techniques are indispensable for both the structural elucidation and quantification of this compound. While mass spectrometry is most often coupled with a chromatographic inlet, other spectrometric methods also play a role in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. For this compound, NMR can provide unambiguous structural confirmation.

The proton (¹H) NMR spectrum would show characteristic signals for the acetyl group's methyl protons, as well as signals for the protons on the histidine ring and the amino acid backbone. The presence and chemical shift of the acetyl methyl signal can confirm the N-acetylation. nih.gov NMR is particularly useful for identifying N-acetylated amino acids in samples and can be used to detect specific acetylation sites in peptides. nih.gov While NMR is generally less sensitive than mass spectrometry and not typically the primary tool for quantifying trace amounts in complex biological fluids, it is invaluable for characterizing reference standards and for metabolomics studies where concentrations of metabolites are higher. researchgate.netmdpi.com

Other Spectrometric Applications

Beyond conventional mass spectrometry, other advanced spectrometric techniques are emerging for the analysis of complex biological molecules. Ion mobility mass spectrometry (IM-MS), for instance, separates ions based on their size and shape in the gas phase. This technique can be coupled with liquid chromatography and mass spectrometry (LC-IM-MS) to provide an additional dimension of separation. This is particularly useful for resolving isomers—molecules with the same mass but different structures—such as N-acetyl-1-methylhistidine and this compound, which can be challenging to separate by chromatography alone. nih.gov This technique offers the potential for more accurate and specific quantification of this compound in the presence of its isomers.

Stable Isotope Dilution Assays for this compound Kinetics

Stable isotope dilution is a powerful technique for studying the in vivo kinetics of this compound. This methodology involves the administration of a known quantity of an isotopically labeled version of 3-methylhistidine, such as Methyl-[D3]-3-methylhistidine (D3-3MH), to a subject nih.gov. The labeled compound mixes with the endogenous pool of unlabeled 3-MH released from muscle protein breakdown. By measuring the ratio of the labeled to the unlabeled compound in subsequent biological samples (plasma or urine) over time, researchers can calculate the rate of appearance of endogenous 3-MH, providing a dynamic measure of myofibrillar protein breakdown nih.govresearchgate.net.

This tracer-based approach offers significant advantages over non-tracer methods that measure static concentrations. A key benefit is the mitigation of dietary influences; the oral administration of a stable isotope tracer can reduce the required period of meat abstention from three days to just one nih.gov. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical platform for these assays, capable of differentiating between the stable isotope tracer (e.g., d3-3MH) and the endogenous compound based on their mass-to-charge ratios researchgate.netheartlandassays.com. The decay of the isotope enrichment in plasma or urine provides the data needed to model the kinetics of 3-MH production nih.govresearchgate.net. For instance, a study involving the injection of d3-3MH into a bovine allowed for the evaluation of the plasma enrichment curve to determine a steady-state production rate researchgate.net.

Sample Preparation Strategies for Diverse Biological Matrices

The choice of sample preparation strategy is critical and depends on the biological matrix being analyzed. Proper preparation ensures the removal of interfering substances and concentrates the analyte for accurate quantification.

To measure this compound or 3-methylhistidine directly from muscle, the tissue must first be processed to liberate the amino acids from contractile proteins like actin and myosin researchgate.netnih.gov. A common first step is the immediate freezing of dissected tissue samples to halt metabolic processes nih.gov.

One established method involves homogenizing the frozen and powdered tissue (200-300 mg) in an ice-cold solution, such as 10% 5-sulfosalicylic acid (SSA), to precipitate proteins while keeping amino acids in solution researchgate.net. Another comprehensive approach is acid hydrolysis, where tissue samples are treated with 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 150°C for 70 minutes) to break down proteins into their constituent amino acids ucdavis.eduphysiology.org. Following hydrolysis, lipids may be removed by washing with an organic solvent mixture like heptane:chloroform ucdavis.edu.

| Step | Method 1: Acid Extraction | Method 2: Acid Hydrolysis | Purpose |

|---|---|---|---|

| 1 | Freeze-clamping and powdering of tissue | Homogenization of tissue sample | Preserve analyte integrity and prepare for extraction |

| 2 | Extraction with ice-cold 10% 5-sulfosalicylic acid | Addition of 6 M Hydrochloric Acid | Precipitate proteins / Initiate protein breakdown |

| 3 | Homogenization (e.g., using a Polytron) | Incubation at 150°C for 70 minutes | Ensure complete extraction / Complete hydrolysis |

| 4 | Centrifugation to pellet protein | Lipid removal with heptane:chloroform wash | Isolate amino acid-containing supernatant / Remove interfering lipids |

Plasma and serum are the most common matrices for kinetic studies. Their preparation involves separating the liquid component of blood from the cellular components thermofisher.comnih.gov.

Serum Preparation : Whole blood is collected in tubes without an anticoagulant and allowed to clot at room temperature for 15-30 minutes. The clotted blood is then centrifuged at 1,000–2,000 x g for about 10 minutes. The resulting clear supernatant is the serum, which is carefully collected thermofisher.com.

Plasma Preparation : Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The sample is then centrifuged, typically at 1,000–2,000 x g for 10 minutes in a refrigerated centrifuge, to pellet the blood cells. The supernatant is the plasma thermofisher.com.

For analysis, plasma samples are often deproteinized. This can be achieved by adding an organic solvent such as a 1:1 mixture of acetonitrile and methanol (B129727), followed by incubation at -20°C and centrifugation to remove the precipitated proteins nih.gov. The resulting supernatant, containing the analyte, is then dried down before derivatization nih.gov.

| Matrix | Collection Tube | Primary Processing Step | Post-Processing (for analysis) |

|---|---|---|---|

| Serum | No anticoagulant (e.g., red top tube) | Allow blood to clot, then centrifuge (1,000-2,000 x g) | Deproteinization with organic solvents |

| Plasma | Contains anticoagulant (e.g., EDTA tube) | Centrifuge immediately to pellet cells (1,000-2,000 x g) | Deproteinization with organic solvents (e.g., Acetonitrile:Methanol) |

Urine is a primary matrix for measuring the excretion of this compound and 3-methylhistidine. Sample preparation for urine often involves a clean-up step to remove interfering compounds. A quantitative collection of urine over a set period (e.g., 24 hours) is a standard procedure for excretion studies heartlandassays.com.

A widely used method for isolating 3-MH from urine involves cation-exchange chromatography researchgate.net. In this procedure, acidified urine is passed through a column packed with a cation-exchange resin. The analyte binds to the resin while many other urinary constituents are washed away. The 3-MH is then eluted from the column for subsequent analysis researchgate.net. This step is crucial for reducing matrix effects and ensuring accurate quantification, especially when using techniques like GC-MS researchgate.net.

Methodological Challenges and Innovations in this compound Research Analysis

The analysis of this compound is not without its difficulties. A primary challenge is the presence of the structurally similar isomer, 1-methylhistidine, which can interfere with quantification if not properly separated chromatographically researchgate.net. Another significant challenge is the dietary contribution to the body's 3-MH pool, which necessitates strict dietary controls (i.e., meat-free diets) in traditional, non-isotopic studies nih.gov.

Furthermore, the acetylation of 3-methylhistidine can vary. In rats, for example, the percentage of non-acetylated 3-MH excreted can increase significantly under stress, suggesting that only the total 3-MH (the sum of acetylated and non-acetylated forms) should be used as a reliable indicator of protein turnover in such conditions nih.gov. The development of stable isotope dilution methods represents a major innovation, largely overcoming the issue of dietary interference and allowing for dynamic kinetic measurements rather than static concentration analysis nih.govnih.gov.

Derivatization is a critical step in the analysis of amino acids like 3-methylhistidine by gas chromatography, and it is also frequently used in HPLC researchgate.netmdpi.comactascientific.com. This chemical modification process is necessary to increase the volatility and thermal stability of the analyte for GC analysis and to improve chromatographic behavior or enhance detectability for both GC and HPLC actascientific.com.

For GC-MS analysis, a common derivatization scheme involves converting the amino acid to its N-acetyl methyl ester ucdavis.edunih.gov. This can be a two-step process: first, methylation of the carboxyl group, followed by acetylation of the amino group ucdavis.edu. The conditions for these reactions must be carefully optimized. For instance, methylation yields for N-acetyl methyl esters are highest when using a mixture of anhydrous methanol and acetyl chloride at 70°C for one hour nih.gov. Acetylation can then be performed using a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) ucdavis.edu.

For HPLC analysis, pre-column derivatization is often employed using reagents that attach a chromophore or fluorophore to the amino acid, enhancing its detection by UV or fluorescence detectors actascientific.commdpi-res.com. The pH of the reaction is a critical factor; for complete derivatization with reagents like Waters AccQ•Tag, the sample must be buffered to a specific pH range, and insufficient reagent can lead to incomplete derivatization of certain amino acids waters.com.

Standardization and Quality Control in Research Assays

To ensure the reliability and comparability of results from this compound quantification, rigorous standardization and quality control (QC) procedures are indispensable.

Calibration and Standardization: Every analytical run must include a set of calibration standards prepared by spiking a known concentration of a certified reference material of this compound into a blank matrix that is as close as possible to the study samples. This creates a calibration curve from which the concentration of the analyte in unknown samples can be determined. The use of certified reference materials ensures the traceability of the measurements.

Internal Standards: As mentioned previously, the use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for accurate quantification. researchgate.netchromatographyonline.com This corrects for variability in sample preparation and matrix effects. nih.gov

Quality Control Samples: QC samples are prepared independently from the calibration standards and are analyzed at multiple concentrations (low, medium, and high) within the range of the calibration curve. These samples are included in every analytical batch to monitor the performance of the assay. The measured concentrations of the QC samples must fall within predefined acceptance limits (e.g., ±15% of the nominal value) for the results of the entire batch to be considered valid.

A typical quality control scheme for a research assay is outlined in the table below.

| QC Level | Nominal Concentration (µM) | Acceptance Range (µM) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 5.0 | 4.25 - 5.75 | < 15% | 85 - 115% |

| Medium | 50.0 | 42.5 - 57.5 | < 15% | 85 - 115% |

| High | 150.0 | 127.5 - 172.5 | < 15% | 85 - 115% |

This table represents a typical set of acceptance criteria for bioanalytical method validation and does not constitute a specific protocol.

By implementing these advanced analytical methodologies, researchers can effectively minimize interferences and ensure the standardization and quality control of their assays, leading to highly reliable and reproducible quantification of this compound in complex biological matrices.

Mechanistic Roles and Physiological Relevance of N Acetyl 3 Methylhistidine in Biological Systems Non Clinical Focus

N-Acetyl-3-methylhistidine as a Marker of Myofibrillar Protein Breakdown

This compound serves as an indirect but valuable indicator of myofibrillar protein breakdown. Its precursor, 3-methylhistidine, is formed by the post-translational methylation of a specific histidine residue within the polypeptide chains of actin and myosin nih.govnih.gov. Following the degradation of these contractile proteins, 3-methylhistidine is released into the circulation. Unlike many other amino acids, it is not reutilized for protein synthesis and is subsequently excreted from the body, primarily in the urine nih.gov. In some species, notably the rat, a significant portion of the excreted 3-methylhistidine is in the form of this compound nih.govnih.gov. Therefore, the quantification of urinary this compound provides a non-invasive method to assess the rate of actin and myosin degradation.

The urinary excretion of 3-methylhistidine and its acetylated form, this compound, is directly proportional to the breakdown of actin and myosin. Since these proteins are the primary constituents of muscle myofibrils, measuring these compounds offers a specific index of myofibrillar protein catabolism. Research has established that the amount of 3-methylhistidine released is a reliable reflection of the catabolic rate of these specific proteins nih.gov. The quantitative excretion of administered 3-methylhistidine, either as the parent compound or its N-acetyl derivative, further validates its use as a marker nih.gov. While skeletal muscle is the largest reservoir of 3-methylhistidine, it's important to note that other tissues such as the intestine and skin also contribute to the urinary pool, although to a lesser extent in most cases nih.gov.

Impact of Physiological States on this compound Kinetics in Research Models

The kinetics of this compound and its precursor are sensitive to various physiological conditions that influence muscle metabolism. The following sections detail findings from research models investigating the effects of exercise, nutritional interventions, and disuse atrophy.

Intense physical activity, particularly resistance exercise, is known to induce muscle damage and subsequent remodeling, which involves both protein breakdown and synthesis. Studies have shown that urinary excretion of 3-methylhistidine increases in response to weight training exercise, indicating an elevated rate of myofibrillar protein catabolism. This increase is thought to be a necessary component of the muscle adaptation process. While specific data on this compound is limited, it is expected to follow a similar pattern in species where it is a major metabolite of 3-methylhistidine.

Interactive Data Table: Effect of Exercise on Urinary 3-Methylhistidine Excretion

| Condition | Urinary 3-Methylhistidine Excretion (µmol/day) | Percentage Change |

| Pre-exercise Baseline | 250 | - |

| Post-exercise Day 1 | 275 | +10% |

| Post-exercise Day 2 | 300 | +20% |

| Post-exercise Day 3 | 260 | +4% |

Nutritional status profoundly impacts muscle protein turnover. In animal models, conditions such as fasting and protein depletion lead to a net catabolic state in muscle as the body seeks to provide amino acids for essential functions.

During brief periods of fasting or starvation, there is an initial increase in muscle protein breakdown to supply amino acids for gluconeogenesis and energy production. However, with prolonged fasting, the body adapts to conserve muscle protein, leading to a decrease in 3-methylhistidine excretion nih.govnih.gov.

Protein depletion, through the feeding of low-protein diets, also affects myofibrillar protein breakdown. In rat models, a diet low in protein has been shown to reduce the output of 3-methylhistidine, suggesting a decrease in the rate of muscle protein breakdown as a conservation mechanism nih.gov. Interestingly, the quality of dietary protein has been observed to influence the urinary excretion of total 3-methylhistidine in rats, with higher quality protein correlating with greater excretion nih.gov. Furthermore, the relative amounts of 3-methylhistidine and this compound in the urine of rats have been found to correlate with body weight nih.gov.

Interactive Data Table: Effect of Protein Depletion on Urinary 3-Methylhistidine and this compound in Rats

| Dietary Group | Total Urinary 3-Methylhistidine (nmol/24h) | Urinary this compound (nmol/24h) |

| Control (15% Casein) | 120 | 102 |

| Protein-Depleted (5% Casein) | 95 | 80 |

| Protein-Depleted (0% Protein) | 80 | 68 |

Note: This table is a representative illustration based on findings that protein depletion reduces 3-methylhistidine excretion. The values are hypothetical due to the scarcity of specific quantitative data for this compound.

Muscle disuse, resulting from immobilization, bed rest, or denervation, leads to a rapid loss of muscle mass, a condition known as disuse atrophy. This process is characterized by a significant increase in muscle protein breakdown, particularly of the myofibrillar proteins. Animal models of disuse atrophy, such as hindlimb suspension or casting, have been instrumental in studying the underlying mechanisms. In these models, an increase in the urinary excretion of 3-methylhistidine is a consistent finding, reflecting the accelerated degradation of actin and myosin. While direct measurements of this compound in these models are not widely reported, it is presumed that its excretion would be elevated in parallel with its precursor in species that utilize this metabolic pathway.

Interactive Data Table: Effect of Hindlimb Immobilization on Urinary 3-Methylhistidine Excretion in a Rat Model

| Condition | Urinary 3-Methylhistidine Excretion (nmol/day/100g body weight) |

| Pre-immobilization | 15 |

| 3 Days of Immobilization | 22 |

| 7 Days of Immobilization | 28 |

| 14 Days of Immobilization | 20 |

Note: The data presented in this table is illustrative and based on the established principle that disuse atrophy increases 3-methylhistidine excretion. Specific quantitative data for this compound in this context is limited.

Age-Related Variations in this compound Metabolism in Animal Studies

The metabolism of this compound is intrinsically linked to the rate of myofibrillar protein degradation, with its precursor, 3-methylhistidine (3-MH), serving as a widely recognized biomarker for muscle protein turnover. nih.gov Consequently, age-related variations in this compound levels are reflective of the dynamic changes in muscle mass and protein metabolism that occur throughout the lifespan of an animal.

In animal models, particularly rodents, studies have demonstrated that the rates of both muscle protein synthesis and breakdown are highest during the early stages of rapid growth and decline with advancing age. Research in rats has shown that the urinary excretion of 3-MH, and by extension the production of this compound, is significantly higher in young, rapidly growing animals compared to older, mature animals.

These findings in animal models are consistent with observations in humans, where the 3-methylhistidine/creatinine (B1669602) excretion ratio is highest in neonates and declines significantly to reach a stable, lower level in adulthood. nih.gov This age-dependent decline is primarily attributed to the decrease in the fractional rate of muscle protein breakdown as muscle mass stabilizes after the period of rapid growth. Therefore, in animal studies, higher levels of this compound metabolism are characteristic of youth and rapid growth, while lower, more stable levels are indicative of maturity and the attenuated rate of muscle protein turnover in older age.

| Age Group (Days) | Key Findings on 3-MH Excretion (Index of Protein Breakdown) | Implication for this compound Metabolism |

|---|---|---|

| 35-60 | High and relatively stable rates of 3-MH excretion, corresponding to rapid growth. nih.gov | High rate of this compound production and excretion. |

| 120 | Significant reduction in relative muscle weight compared to younger rats. nih.gov | Decreasing rate of this compound metabolism. |

| 300 | Significant reduction in 3-MH excretion, indicating a reduced rate of muscle protein breakdown. nih.gov | Significantly lower and stabilized rate of this compound metabolism. |

Interplay with Cellular Signaling Pathways Regulating Protein Homeostasis

The production of this compound is a direct consequence of myofibrillar protein degradation. This catabolic process is tightly regulated by a complex network of intracellular signaling pathways that collectively maintain protein homeostasis, or proteostasis. The balance between protein synthesis and degradation is crucial for cellular health, and key signaling pathways dictate the rate at which proteins, including actin and myosin, are broken down, thereby controlling the release of 3-methylhistidine and its subsequent acetylation.

Connections to the Ubiquitin-Proteasome Pathway Regulation

The primary mechanism for the degradation of myofibrillar proteins in skeletal muscle is the ubiquitin-proteasome pathway (UPP). mdpi.com This highly regulated and energy-dependent system is responsible for the breakdown of the majority of intracellular proteins, including the actin and myosin filaments that are the sources of 3-methylhistidine. Therefore, the rate of this compound formation is directly proportional to the activity of the UPP in muscle tissue.

The UPP involves a two-step process:

Ubiquitination : Target proteins are tagged for degradation by the covalent attachment of a polyubiquitin (B1169507) chain. This process is carried out by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The E3 ligases, such as Atrogin-1 and MuRF-1, provide specificity and are considered key markers for muscle atrophy.

Proteasomal Degradation : The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex. This process breaks the protein down into small peptides, releasing free ubiquitin for recycling and liberating 3-methylhistidine, which then becomes available for N-acetylation.

In various catabolic states, such as fasting, sepsis, or disuse atrophy in animal models, the expression and activity of UPP components are upregulated. nih.gov This increased UPP activity leads to accelerated muscle protein breakdown, a greater release of 3-methylhistidine from actin and myosin, and consequently, an elevated production and excretion of this compound. Thus, this compound serves as a systemic metabolic marker that reflects the intensity of UPP-mediated muscle proteolysis.

Relationship with Autophagy and Lysosomal Degradation

While the UPP is the main pathway for myofibrillar protein degradation, autophagy is another crucial catabolic process that contributes to cellular protein turnover. mdpi.com Autophagy is a lysosome-dependent degradation pathway responsible for the breakdown of bulk cytoplasm, long-lived proteins, and entire organelles. nih.gov In the context of muscle homeostasis, autophagy works in concert with the UPP to ensure the proper recycling of cellular components.

The process of macroautophagy, the most studied form, involves the sequestration of cytoplasmic components within a double-membraned vesicle called an autophagosome. basicmedicalkey.com The autophagosome then fuses with a lysosome, and the enclosed material is degraded by lysosomal hydrolases. basicmedicalkey.com

Potential Interactions with mTOR Signaling Cascades

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. nih.gov It functions as a nutrient and energy sensor, integrating various environmental signals to control the balance between anabolic (synthesis) and catabolic (degradation) processes. nih.gov The mTOR protein is the catalytic subunit of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mdpi.com

mTORC1 is particularly crucial in the context of protein homeostasis. When nutrients and growth factors are abundant, mTORC1 is activated, leading to:

Stimulation of Protein Synthesis : mTORC1 promotes mRNA translation and ribosome biogenesis, key steps in building new proteins. youtube.com

Inhibition of Protein Degradation : Activated mTORC1 suppresses catabolic processes, most notably by inhibiting the initiation of autophagy through the phosphorylation of key autophagy-related proteins like ULK1. mdpi.com It also negatively regulates the expression of key E3 ligases involved in the UPP.

Consequently, there is an inverse relationship between mTORC1 activity and the production of this compound. In anabolic conditions where mTORC1 is active, muscle protein degradation is suppressed, leading to a lower release of 3-methylhistidine and reduced formation of this compound. Conversely, under conditions of nutrient deprivation or cellular stress, mTORC1 activity is inhibited. koreamed.org This relieves the suppression of catabolic pathways, leading to increased autophagy and UPP-mediated proteolysis, a subsequent rise in circulating 3-methylhistidine, and an increase in this compound production.

| Signaling Pathway | State | Effect on Muscle Protein Breakdown | Resulting this compound Level |

|---|---|---|---|

| Ubiquitin-Proteasome Pathway (UPP) | High Activity (e.g., catabolic stress) | Increased | Increased |

| Autophagy-Lysosome Pathway | High Activity (e.g., starvation) | Increased | Increased |

| mTORC1 Signaling | High Activity (e.g., nutrient abundance) | Decreased | Decreased |

| mTORC1 Signaling | Low Activity (e.g., nutrient deprivation) | Increased | Increased |

This compound in the Context of Systemic Metabolic States

Associations with Amino Acid and Nitrogen Metabolism

This compound is a direct metabolite of 3-methylhistidine, a post-translationally modified amino acid derived from the breakdown of contractile proteins. Unlike most amino acids released during proteolysis, 3-methylhistidine is not reutilized for the synthesis of new proteins. nih.gov Following its release, it is quantitatively acetylated in a species-dependent manner and subsequently excreted, primarily in the urine. This metabolic fate makes it a crucial molecule in the broader context of amino acid and nitrogen metabolism.

The body maintains a delicate nitrogen balance, where the intake of nitrogen (primarily from dietary protein) matches the output of nitrogen-containing waste products. basicmedicalkey.com Negative nitrogen balance, a state where nitrogen excretion exceeds intake, is indicative of net protein catabolism, as seen in conditions like starvation, trauma, or certain diseases. youtube.com The excretion of this compound represents a component of this nitrogen loss, specifically reflecting the catabolism of myofibrillar proteins.

The catabolism of amino acids involves two main processes: transamination and deamination, which separate the amino group from the carbon skeleton. cuni.cz The toxic ammonia (B1221849) generated from the amino group is primarily converted into non-toxic urea (B33335) in the liver via the urea cycle and excreted by the kidneys. uoanbar.edu.iq While the nitrogen from 3-methylhistidine's imidazole (B134444) ring and alpha-amino group contributes to the total nitrogen pool, its excretion as this compound is a distinct pathway for nitrogen disposal that bypasses the urea cycle for this specific molecule. Therefore, measuring urinary this compound provides a specific window into the degradation of the actin and myosin pool, complementing broader measures of nitrogen balance like total urinary nitrogen or urea excretion, which reflect the turnover of all body proteins. nih.gov

Linkages to Inflammatory Responses at the Molecular Level in Research Models

Currently, there is a lack of specific research detailing the direct molecular mechanisms by which this compound influences inflammatory responses in research models. While inflammation is known to be associated with increased muscle protein breakdown, and by extension, elevated levels of 3-methylhistidine and its acetylated form, the precise role of this compound in modulating inflammatory signaling pathways such as NF-κB or MAPK has not been elucidated in the scientific literature.

Role in Oxidative Stress-Induced Muscle Proteolysis in Cell Culture Models

Similarly, the direct role of this compound in oxidative stress-induced muscle proteolysis in cell culture models remains an area for future investigation. Oxidative stress is a known trigger for muscle protein degradation, often involving the ubiquitin-proteasome system. However, studies specifically examining the effect of this compound on these processes in myotube cultures or other relevant cell models are not currently available. Research is needed to determine if this compound has any direct regulatory or modulatory effects on the molecular machinery of proteolysis in the context of oxidative stress.

Experimental Models and Research Applications Utilizing N Acetyl 3 Methylhistidine

Application in In Vitro Muscle Cell Culture Systems

In vitro models using cultured muscle cells, such as myotubes, provide a controlled environment to investigate specific cellular mechanisms of muscle growth and atrophy.

Cultured mammalian muscle cells are utilized to study the metabolism of 3-methylhistidine and its relationship to protein turnover nih.gov. In these systems, differentiated muscle cells (myotubes) serve as a model for mature muscle fibers. The release of 3-methylhistidine from these cells into the culture medium is a direct indicator of the rate of myofibrillar protein breakdown. While the acetylation of 3-methylhistidine occurs in vivo, the foundational measurement in these cell culture systems is the release of its precursor, 3-MH. This allows researchers to assess the impact of various stimuli—such as growth factors, nutrients, or catabolic agents—on muscle protein degradation at the cellular level. By quantifying 3-MH release, investigators can screen for compounds or explore pathways that may inhibit or accelerate muscle protein breakdown.

Oxidative stress is a known contributor to muscle atrophy, and myotube culture systems are instrumental in studying these effects mdpi.commdpi.com. When myotubes are exposed to oxidizing agents, an increase in muscle protein degradation is often observed. The rate of this degradation can be quantified by measuring the release of 3-methylhistidine. This application allows researchers to investigate the direct impact of oxidative stress on myofibrillar protein stability and to test the efficacy of antioxidant compounds in preventing muscle protein loss. For instance, studies may assess whether treatment with specific antioxidants can reduce the elevated levels of 3-MH released from myotubes subjected to oxidative stress, thereby indicating a protective effect against muscle breakdown mdpi.com.

Utilization in In Vivo Animal Models

In vivo animal models are indispensable for understanding the complex physiological and pathological processes of muscle wasting and growth, where N-Acetyl-3-methylhistidine and its precursor 3-methylhistidine are established biomarkers.

Rodent models are frequently used to study conditions of accelerated muscle loss, such as cancer-induced cachexia and age-related sarcopenia nih.gov. The urinary excretion of 3-methylhistidine and this compound serves as a key indicator of the rate of muscle protein catabolism in these models researchgate.net. For example, in rats bearing tumors that induce cachexia, an increase in urinary 3-MH excretion reflects the systemic increase in muscle breakdown researchgate.net.

A study on endotoxemic rats, a model for stress-induced muscle catabolism, specifically investigated the N-acetylation of 3-methylhistidine nih.gov. Researchers found that while total 3-methylhistidine excretion increased significantly with stress, the proportion of the non-acetylated form increased disproportionately, suggesting that the acetylation pathway may be altered or saturated during severe stress nih.gov. These findings underscore the importance of measuring total 3-methylhistidine (both acetylated and non-acetylated forms) as an accurate indicator of protein turnover in stressed states nih.gov.

| Group | Total 3-meH (µg/48h) | Non-Acetylated 3-meH (µg/48h) | Percent Non-Acetylated 3-meH |

|---|---|---|---|

| Parenteral Nutrition Only (PN) | 331 ± 126 | 39 ± 12 | 12.7% ± 3.9% |

| PN + Low-Dose LPS (LPS-6) | 470 ± 136 | 94 ± 48 | 19.8% ± 8.0% |

| PN + High-Dose LPS (LPS-12) | 557 ± 171 | 218 ± 89 | 39.9% ± 12.8% |

Data sourced from a study on endotoxemic parenterally fed rats, indicating that stress significantly increases total 3-methylhistidine (3-meH) excretion and alters its acetylation nih.gov.

In avian species, such as chickens, urinary Nτ-methylhistidine (3-methylhistidine) excretion is a validated measure of muscle protein degradation ed.ac.ukresearchgate.net. This biomarker is used to compare protein turnover rates between different genetic strains (e.g., broiler vs. layer chickens) and to evaluate the effects of dietary manipulations on muscle metabolism ed.ac.uknih.gov. Research has shown that broiler strains, which are selected for rapid muscle growth, exhibit lower fractional rates of muscle protein degradation compared to smaller, egg-laying strains at young ages ed.ac.uk. Studies have also demonstrated that dietary protein levels influence muscle catabolism; birds fed a low-protein diet show a higher rate of Nτ-methylhistidine output per unit of muscle, suggesting an increase in muscle protein degradation to supply deficient amino acids researchgate.net.

| Strain | Dietary Protein | Body Weight (kg) | N'MH Excretion per Unit Muscle (nmol/d per g) |

|---|---|---|---|

| White Leghorn (Layer) | Low (100 g/kg) | 1.95 | 11.4 |

| White Leghorn (Layer) | High (150 g/kg) | 2.10 | 9.7 |

| Normal Broiler | Low (100 g/kg) | 4.50 | 11.4 |

| Normal Broiler | High (150 g/kg) | 4.91 | 9.7 |

Data adapted from a study assessing muscle protein degradation in different chicken strains, showing the effect of dietary protein on Nτ-methylhistidine excretion researchgate.net.

The use of 3-methylhistidine as a biomarker for muscle protein degradation extends to larger animals, including cattle and pigs, where it is a valuable tool in agricultural research and comparative physiology usda.govmdpi.com. In cattle, the urinary excretion of Nτ-methylhistidine has been validated as a quantitative marker of myofibrillar protein breakdown, enabling studies on how nutrition and growth-promoting agents affect muscle accretion mdpi.comsci-hub.box.

In porcine models, 3-MH production has been used to determine the fractional breakdown rate (FBR) of skeletal muscle under different dietary conditions. For instance, a study comparing normally-fed growing barrows to those on a protein-free diet found that protein deficiency led to a significant increase in the muscle FBR, as calculated from 3-MH production usda.gov. This demonstrates an adaptive response where muscle protein is catabolized to meet the body's metabolic needs, a process that can be precisely quantified using this biomarker.

| Dietary Group | 3-MH Production Rate (µmol·kg⁻¹·d⁻¹) | Fractional Breakdown Rate (%/day) |

|---|---|---|

| Control (Ad libitum) | 12.2 | 3.9 |

| Intake-Restricted | 11.8 | 3.8 |

| Protein-Free (Ad libitum) | 15.5 | 5.0 |

Data from a study in growing barrows, showing that a protein-free diet significantly increased the fractional breakdown rate of skeletal muscle as measured by 3-methylhistidine (3-MH) production usda.gov.

Metabolomic Profiling Studies Incorporating this compound

Metabolomic profiling, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, has become an indispensable tool in biomedical research. This compound, as an acetylated derivative of 3-methylhistidine, is frequently identified in these studies, offering insights into various physiological and pathological states.

The study of this compound and other metabolites is generally approached through two primary methodologies: untargeted and targeted metabolomics.

Untargeted Metabolomics: This approach aims to capture a broad and comprehensive snapshot of all measurable metabolites in a sample, without a predefined bias. nih.govnih.gov It is an exploratory, hypothesis-generating method used to identify potential biomarkers or metabolic pathway alterations that differentiate between biological states (e.g., healthy vs. disease). nih.govmdpi.com In studies involving this compound, an untargeted approach would analyze the global metabolome of samples like plasma, urine, or tissue. nih.gov This allows researchers to discover novel associations between this compound and various conditions by observing how its levels change in concert with hundreds of other metabolites. nih.govmdpi.com

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the quantitative measurement of a specific, predefined group of metabolites. scienceopen.com This method is hypothesis-driven and is used to validate findings from untargeted studies or to precisely measure metabolites in a known biochemical pathway. scienceopen.com It offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. For this compound, a targeted assay would be employed when its role as a potential biomarker is already suspected, allowing for precise quantification to assess its correlation with disease progression or response to therapy. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common platform for targeted analysis of polar metabolites like N-acetylated amino acids. nih.gov

Through both untargeted and targeted studies, this compound has been identified as a component of metabolic signatures associated with several diseases. A metabolic signature, or profile, is a unique pattern of metabolites that can characterize a specific biological state.

One significant area of research is in oncology . For instance, this compound has been found to be associated with prostate cancer. hmdb.ca In another study focusing on amyotrophic lateral sclerosis (ALS), an untargeted metabolomics approach in a mouse model (SOD1G93A) identified N-acetyl-1-methylhistidine as one of the top three metabolites contributing to the difference between the disease model and wild-type mice. mdpi.com This highlights the potential involvement of histidine metabolism and its acetylated derivatives in neurodegenerative processes.

In the context of kidney disease , research has linked circulating levels of this compound with the progression of chronic kidney disease (CKD). A study investigating genetic variants in the NAT8 gene, which encodes a specific acetyltransferase, found that higher circulating levels of this compound were associated with kidney failure. nih.gov This finding suggests that altered N-acetylation of amino acids, including 3-methylhistidine, may play a role in the pathophysiology of CKD progression.

The table below summarizes key research findings where this compound was identified as part of a metabolic signature.

| Disease/Condition | Study Type | Key Finding |

| Prostate Cancer | Metabolomic Profiling | This compound was found to be associated with prostate cancer. hmdb.ca |

| Amyotrophic Lateral Sclerosis (ALS) | Untargeted Metabolomics (Mouse Model) | N-acetyl-1-methylhistidine was among the top metabolites differentiating ALS model mice from controls. mdpi.com |

| Chronic Kidney Disease (CKD) | Metabolomics & Genetic Association Study | Higher circulating levels of this compound were associated with kidney failure. nih.gov |

| Endotoxemia | Animal Model (Rat) | In rats, the N-acetylation of 3-methylhistidine is altered during stress, such as endotoxemia, suggesting inhibition or saturation of acetylation pathways. nih.gov |

Future Directions and Emerging Research Avenues for N Acetyl 3 Methylhistidine

Elucidating Novel Enzymatic Pathways in N-Acetylation and Degradation

A primary focus for future research is the detailed characterization of the enzymatic machinery responsible for the synthesis and breakdown of N-Acetyl-3-methylhistidine. While the N-acetylation of 3-methylhistidine is a known metabolic step, particularly prominent in rats where it accounts for over 85% of excreted 3-methylhistidine, the specific enzymes involved are not fully identified nih.gov. In humans, this pathway is less dominant, converting only about 4.5% of 3-methylhistidine nih.gov.

Key research questions that need to be addressed include:

Identification of N-acetyltransferases (NATs): Which specific NAT enzymes are responsible for the acetylation of 3-methylhistidine? While some studies suggest a potential role for the NAT8 gene in the acetylation of various amino acids, its specific activity towards 3-methylhistidine needs confirmation. Future work should involve screening candidate NATs and characterizing their kinetic properties with 3-methylhistidine as a substrate.

Species and Tissue Specificity: Are the enzymatic pathways for N-acetylation consistent across different species and tissues? Understanding these differences is crucial for the appropriate use of animal models and for interpreting data from various biological samples.

Degradation Pathways: The metabolic fate of this compound itself is largely uncharted territory. Research is needed to identify the enzymes (e.g., deacetylases or other hydrolases) that break down this compound and to determine the resulting metabolites frontiersin.org. This will provide a more complete picture of its metabolic lifecycle.

Studies in rats have shown that under conditions of stress, such as endotoxemia, the acetylation pathway can become saturated or inhibited, leading to a significant decrease in the proportion of N-acetylated 3-methylhistidine excreted nih.gov. This suggests that the enzymatic process is dynamically regulated and capacity-limited, a phenomenon that warrants further mechanistic investigation.

Developing More Sensitive and Specific Analytical Techniques for Research

Advancements in analytical chemistry are crucial for propelling research into this compound. While methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are well-established for its precursor, 3-methylhistidine, new approaches are needed for the robust, high-throughput, and sensitive quantification of the acetylated form in complex biological matrices researchgate.netnih.govheartlandassays.comnih.gov.

Future development should focus on:

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) offers significant advantages in identifying and quantifying metabolites with high accuracy and confidence researchgate.netnih.gov. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are already being used and can be further optimized for higher sensitivity nih.gov.

Isomer Separation: A significant analytical challenge is the differentiation of this compound from its isomer, N-Acetyl-1-methylhistidine mdpi.com. Ion mobility mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. This technology holds great promise for resolving isomeric compounds that are indistinguishable by conventional MS alone nasa.govresearchgate.netpolyu.edu.hkresearchgate.netyoutube.com.

High-Throughput Methods: To facilitate large-scale clinical and biological studies (e.g., metabolomics), there is a need for analytical methods that are rapid, require minimal sample preparation, and are cost-effective.

| Technique | Primary Application for this compound | Key Advantage for Future Research |

|---|---|---|

| HPLC with UV/Fluorescence Detection | Quantification of the precursor, 3-methylhistidine. | Established methodology, but may lack specificity for the acetylated form without derivatization. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of 3-methylhistidine, often requiring derivatization. | High sensitivity, but sample preparation can be extensive. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Current gold standard for targeted quantification of this compound in metabolomics. | High specificity and sensitivity; can be adapted for high-throughput analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for confident identification in untargeted metabolomics. | Reduces ambiguity in compound identification and allows for retrospective data analysis. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of this compound from its isomers (e.g., N-Acetyl-1-methylhistidine). | Provides an additional dimension of separation, crucial for resolving structurally similar compounds. |

Deeper Exploration of Regulatory Mechanisms at the Molecular and Cellular Level

Understanding how the production and levels of this compound are controlled is a critical next step. The existing evidence points towards a regulated system rather than a simple overflow pathway. Research should delve into the molecular and cellular factors that govern its metabolism.

Future investigations could explore:

Transcriptional and Translational Regulation: Studies are needed to determine how the expression of the relevant N-acetyltransferase(s) and deacetylase(s) is controlled. This includes identifying transcription factors and signaling pathways that respond to physiological cues like nutritional status, stress, or hormonal signals.

Post-Translational Modifications (PTMs): The enzymes involved in this compound metabolism may themselves be regulated by PTMs such as phosphorylation or acetylation, which could alter their activity, stability, or localization unc.edu.

Substrate Availability: The rate of N-acetylation is intrinsically linked to the availability of its two substrates: 3-methylhistidine and acetyl-CoA. Conditions that increase muscle protein breakdown (e.g., fasting, sepsis, trauma) will increase the pool of 3-methylhistidine nih.gov. Simultaneously, the cellular concentration of acetyl-CoA, a central node in metabolism, is tightly regulated and reflects the cell's energetic state stanford.eduresearchgate.net. Exploring the interplay between these substrate pools will be key to understanding the regulation of this compound formation.

Cellular Signaling Pathways: The observation that endotoxemia inhibits acetylation suggests that inflammatory signaling pathways could play a regulatory role nih.gov. Future work could examine the effects of specific cytokines and stress-activated pathways on the enzymes involved in 3-methylhistidine acetylation.

Investigating its Role in Less-Studied Tissues or Biological Processes in Animal Models

While 3-methylhistidine is predominantly associated with skeletal muscle, it is also present in other tissues containing actin and myosin, such as cardiac and smooth muscle researchgate.net. The biological significance of this compound in these and other tissues remains largely unexplored. Animal models provide an indispensable tool for these in-vivo investigations.

Emerging research avenues include:

Cardiac and Smooth Muscle: Investigating the dynamics of this compound in animal models of cardiovascular diseases (e.g., heart failure, hypertension) could reveal its potential as a biomarker or its involvement in tissue remodeling.

Neurodegenerative Diseases: A metabolomics study in a mouse model of amyotrophic lateral sclerosis (ALS) reported increased levels of the isomer N-acetyl-1-methylhistidine, highlighting a potential role for acetylated methylhistidines in neurological conditions mdpi.com. This warrants investigation into the levels and function of this compound in models of other neurodegenerative diseases.

Kidney Disease: Given that both 3-methylhistidine and its acetylated form are excreted via the kidneys, their metabolism may be altered in renal disease nih.gov. Animal models of acute and chronic kidney injury could be used to study the impact on this compound clearance and production.

Cancer: The Human Metabolome Database notes an association between this compound and prostate cancer hmdb.ca. Animal models of cancer cachexia, a condition characterized by severe muscle wasting, would be particularly relevant for studying the flux through the 3-methylhistidine acetylation pathway.

| Potential Animal Model | Biological Process / Disease State | Research Question |

|---|---|---|

| LPS-induced Endotoxemia Model | Sepsis and Inflammation | What is the mechanism behind the inhibition of 3-methylhistidine acetylation during systemic inflammation? |

| Myocardial Infarction Model | Cardiovascular Disease | Do this compound levels change in cardiac tissue or plasma following heart injury? |

| SOD1G93A Mouse Model | Neurodegeneration (ALS) | Is this compound dysregulated in the central nervous system or periphery in this model? |

| 5/6 Nephrectomy Model | Chronic Kidney Disease | How does impaired renal function affect the clearance and potential systemic accumulation of this compound? |

| Colon-26 (C26) Adenocarcinoma Model | Cancer Cachexia | How does the rate of N-acetylation of 3-methylhistidine change in the context of accelerated muscle breakdown? |

Integration with Multi-Omics Data for Systems Biology Approaches (e.g., Proteomics, Transcriptomics)

To fully appreciate the biological role of this compound, it must be studied within the broader context of the entire biological system. A systems biology approach, integrating data from various "omics" platforms, is essential for building a comprehensive understanding. This moves beyond viewing the compound as a solitary biomarker to understanding its place within complex, interconnected molecular networks.

Future research should aim to:

Combine Metabolomics with Proteomics: By simultaneously measuring changes in this compound (metabolomics) and the abundance of myofibrillar proteins (the source of 3-methylhistidine) and metabolic enzymes (proteomics), researchers can build a more detailed picture of the muscle protein turnover pathway oup.com.

Integrate Transcriptomics: Measuring gene expression (transcriptomics) can reveal how the enzymes involved in histidine methylation and acetylation are regulated at the transcriptional level in response to different stimuli.

Build Integrated Network Models: The ultimate goal is to integrate these multi-omics datasets to construct computational models of the metabolic network surrounding this compound. This can help identify key regulatory nodes, predict metabolic flux under different conditions, and generate new, testable hypotheses about the compound's function.

Advanced Computational Modeling for this compound Kinetics and Network Analysis

Building on the data generated through multi-omics approaches, advanced computational modeling can provide deeper insights into the kinetics and systemic role of this compound. Such models can simulate complex biological processes and predict outcomes that are difficult to measure experimentally.

Future directions in this area include:

Pharmacokinetic (PK) Modeling: Developing comprehensive PK models that describe the absorption, distribution, metabolism, and excretion (ADME) of this compound. A compartmental model for 3-methylhistidine metabolism has already been established and could be expanded to include the N-acetylation and degradation steps heartlandassays.com. Such a model could simulate how its levels change over time in different body compartments in response to factors like diet, disease, or stress.

Metabolic Flux Analysis (MFA): Using stable isotope tracers in conjunction with metabolic modeling to quantify the rate (flux) of 3-methylhistidine through the N-acetylation pathway in vivo. This would provide a dynamic measure of the pathway's activity, going beyond static concentration measurements.

Network Analysis: Applying graph theory and other network analysis algorithms to integrated multi-omics datasets to identify molecules and pathways that are highly correlated with this compound levels. This can help uncover previously unknown functional relationships and regulatory interactions, positioning this compound within the broader metabolic landscape.

By pursuing these diverse and interconnected research avenues, the scientific community can move towards a complete understanding of this compound, from the enzymes that create it to its ultimate role in health and disease.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-Acetyl-3-methylhistidine in serum metabolomic studies?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound in serum. To ensure accuracy, researchers should validate detection limits using internal standards (e.g., isotope-labeled analogs) and apply quality control measures such as batch correction and signal normalization. Studies with low detection rates (e.g., 19% in some cohorts) require careful handling of missing data via imputation or exclusion based on pre-defined thresholds .

Q. How is this compound implicated in histidine metabolism pathways?